molecular formula C12H19ClN2S B3060047 1-[4-(Methylthio)benzyl]piperazine hydrochloride CAS No. 1609403-77-1

1-[4-(Methylthio)benzyl]piperazine hydrochloride

Cat. No.: B3060047
CAS No.: 1609403-77-1
M. Wt: 258.81
InChI Key: KHJBYWMMJCTIDD-UHFFFAOYSA-N
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Description

1-[4-(Methylthio)benzyl]piperazine hydrochloride is a piperazine derivative characterized by a benzyl group substituted with a methylthio (-SCH₃) moiety at the para position.

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBYWMMJCTIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-77-1
Record name Piperazine, 1-[[4-(methylthio)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylthio)benzyl]piperazine hydrochloride typically involves the reaction of 4-(methylthio)benzyl chloride with piperazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of 4-(methylthio)benzyl chloride, followed by its reaction with piperazine in a suitable solvent. The reaction mixture is then purified through crystallization or distillation, and the final product is obtained by treating with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylthio)benzyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methylated piperazine derivatives.

    Substitution: Various substituted benzyl piperazines.

Scientific Research Applications

1-[4-(Methylthio)benzyl]piperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Methylthio)benzyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituent(s) Key Properties Biological Activity References
1-[4-(Methylthio)benzyl]piperazine HCl 4-(Methylthio)benzyl Moderate lipophilicity, potential CNS uptake Hypothesized serotonin receptor affinity (inferred) -
Trimetazidine HCl 2,3,4-Trimethoxybenzyl High solubility, m.p. 278–279°C Antianginal, metabolic modulator
HBK14 Phenoxyethoxyethyl Variable solubility Serotonin receptor binding (5-HT1A)
1-(4-Chlorobenzoyl)-4-(4-Cl-benzhydryl)piperazine HCl (5a) 4-Cl-benzoyl, 4-Cl-benzhydryl Moderate solubility Cytotoxic (cancer cells)
Buclizine dihydrochloride tert-Butylphenylmethyl Low solubility, bulky substituents Antihistamine (H1 receptor antagonist)
Recreational Piperazines (e.g., TFMPP) Trifluoromethylphenyl High lipophilicity Psychostimulant (serotonergic effects)

Pharmacological and Physicochemical Differences

  • Lipophilicity and CNS Penetration : The methylthio group in the target compound offers intermediate lipophilicity compared to the polar trimethoxy groups in trimetazidine (high solubility) or the hydrophobic trifluoromethyl group in TFMPP . This balance may favor CNS activity, as seen in arylpiperazine derivatives targeting serotonin receptors .
  • Receptor Selectivity : Substituent electronic effects modulate receptor interactions. For example:
    • Methoxy groups (e.g., in HBK14) enhance 5-HT1A affinity due to electron-donating effects .
    • Chlorinated derivatives (e.g., 5a in ) exhibit cytotoxicity, likely via electron-withdrawing effects stabilizing interactions with cellular targets .
  • Synthetic Feasibility : Bulky substituents (e.g., in buclizine) complicate synthesis, requiring multi-step alkylation , whereas methylthio or methoxy groups are introduced via straightforward nucleophilic substitutions .

Industrial and Therapeutic Considerations

  • Trimetazidine HCl : A commercially successful antianginal agent with a streamlined synthesis (low cost, high yield) due to its trimethoxybenzyl group .
  • Antihistamines (e.g., buclizine) : Bulky substituents improve H1 receptor selectivity but reduce synthetic scalability .

Key Research Findings

  • Serotonin Receptor Binding : Arylpiperazines with methoxy or methylthio substituents (e.g., HBK14, target compound) show affinity for 5-HT1A receptors, critical for antidepressant/anxiolytic drug design .
  • Metabolic Modulation : Trimetazidine’s trimethoxy group optimizes mitochondrial metabolism, a property unlikely in methylthio analogues .

Biological Activity

1-[4-(Methylthio)benzyl]piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol, features a unique structure that may influence its interactions with various biological targets.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a methylthio group on a benzyl moiety at the para position. This specific arrangement enhances its chemical reactivity and biological activity, making it a promising candidate for further research.

Property Value
Molecular FormulaC12H18N2S
Molecular Weight222.35 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Piperazine derivatives are known to modulate the activity of various receptors and enzymes, which can lead to diverse pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and dopamine receptors.
  • Anticancer Potential : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation.

Research Findings

Recent studies have focused on the pharmacological properties of this compound, highlighting its potential applications in treating various conditions.

  • Neurotransmitter Modulation : Research indicates that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .
  • Anticancer Activity : In vitro studies have demonstrated that related piperazine derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest and apoptosis induction .
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease progression, including those involved in inflammation and cancer .

Case Studies

Several case studies have investigated the biological effects of piperazine derivatives similar to this compound:

  • Study on Antidepressant Effects : A clinical trial assessed the antidepressant potential of piperazine derivatives, showing significant improvement in depressive symptoms compared to placebo .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 1-[4-(Methylthio)benzyl]piperazine hydrochloride?

Methodological Answer:
The synthesis of piperazine hydrochloride derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React piperazine with 4-(methylthio)benzyl chloride in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) to form the benzylated intermediate.
  • Step 2: Purify the intermediate via recrystallization or column chromatography.
  • Step 3: Convert the free base to the hydrochloride salt using HCl gas or aqueous HCl in an ether solvent .
    Key Considerations: Monitor reaction progress using TLC or HPLC to avoid over-alkylation.

Basic: How can the purity of this compound be assessed?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (60:40) and 0.1% TFA. Retention time should align with a reference standard.
    • NMR: Confirm structural integrity via characteristic peaks (e.g., singlet for methylthio group at ~2.5 ppm, aromatic protons at 6.8–7.4 ppm) .
  • Impurity Profiling: Detect residual solvents (e.g., DCM) via GC-MS and quantify using calibration curves .

Advanced: How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s biochemical activity?

Methodological Answer:

  • Case Study: Fluorobenzyl analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) show enhanced receptor-binding affinity due to electron-withdrawing effects. Replace the methylthio group with trifluoromethylthio to study steric/electronic impacts .
  • Experimental Design:
    • Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂).
    • Test in vitro receptor-binding assays (e.g., serotonin or dopamine receptors) using radiolabeled ligands.
    • Compare IC₅₀ values to establish structure-activity relationships (SAR) .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Data Reconciliation:

    SolventReported Solubility (mg/mL)SourceConditions
    Water10–15[3]25°C, pH 3
    Ethanol20–25[19]25°C, neutral
    • Method: Replicate experiments under standardized conditions (pH, temperature). Use dynamic light scattering (DLS) to detect aggregation.
    • Conclusion: Solubility discrepancies often arise from pH-dependent protonation of the piperazine ring .

Advanced: How can degradation products of this compound be identified under oxidative stress?

Methodological Answer:

  • Protocol:
    • Expose the compound to 3% H₂O₂ at 40°C for 24 hours.
    • Analyze via LC-MS/MS (Q-TOF) to detect sulfoxide/sulfone derivatives (m/z +16/+32).
    • Compare fragmentation patterns with synthetic standards.
  • Findings: Major degradation pathways involve oxidation of the methylthio group to sulfinic/sulfonic acids. Stabilize formulations by adding antioxidants (e.g., BHT) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazards: Skin/eye irritation (GHS Category 2), potential respiratory sensitization.
  • Mitigation:
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
    • Neutralize spills with sodium bicarbonate before disposal .

Advanced: How does the hydrochloride salt form influence crystallization behavior?

Methodological Answer:

  • Crystallography Study:
    • Method: Recrystallize from ethanol/water (70:30). Analyze single crystals via X-ray diffraction.
    • Result: The hydrochloride salt forms a monoclinic lattice with hydrogen bonding between Cl⁻ and NH⁺ of piperazine. Solvent choice (e.g., EtOH vs. acetone) affects crystal size and stability .

Advanced: What in silico tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Tools:
    • ADMET Prediction: Use SwissADME to estimate logP (≈2.1), CNS permeability (low), and CYP450 inhibition.
    • Molecular Dynamics (MD): Simulate binding to hERG channels to assess cardiotoxicity risk.
  • Validation: Compare predictions with in vitro Caco-2 permeability and microsomal stability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Methylthio)benzyl]piperazine hydrochloride
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1-[4-(Methylthio)benzyl]piperazine hydrochloride

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